

Application Note: ^1H NMR Spectrum Analysis of 4-Hydroxyphenylacetic Acid in DMSO- d_6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxyphenylacetic acid*

Cat. No.: *B194381*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetic acid is a phenolic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and is a known metabolite of tyrosine. Its structural elucidation is fundamental for quality control and research purposes. This application note provides a detailed analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **4-hydroxyphenylacetic acid** in deuterated dimethyl sulfoxide (DMSO- d_6), a common solvent for NMR analysis of polar molecules. The data presented herein can be used as a reference for the identification and characterization of this compound.

Data Presentation

The ^1H NMR spectral data for **4-hydroxyphenylacetic acid** in DMSO- d_6 , recorded on a 400 MHz spectrometer, are summarized in the table below. The spectrum reveals five distinct signals corresponding to the different protons in the molecule.

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
Carboxylic Acid (-COOH)	~12.0	Singlet, broad	1H	-
Phenolic Hydroxyl (-OH)	~9.3	Singlet, broad	1H	-
Aromatic (H-2, H-6)	7.04	Doublet	2H	~8.0
Aromatic (H-3, H-5)	6.70	Doublet	2H	~8.0
Methylene (-CH ₂ -)	3.42	Singlet	2H	-

Experimental Protocol

Objective: To prepare a sample of **4-hydroxyphenylacetic acid** for ¹H NMR analysis and acquire a high-resolution spectrum.

Materials:

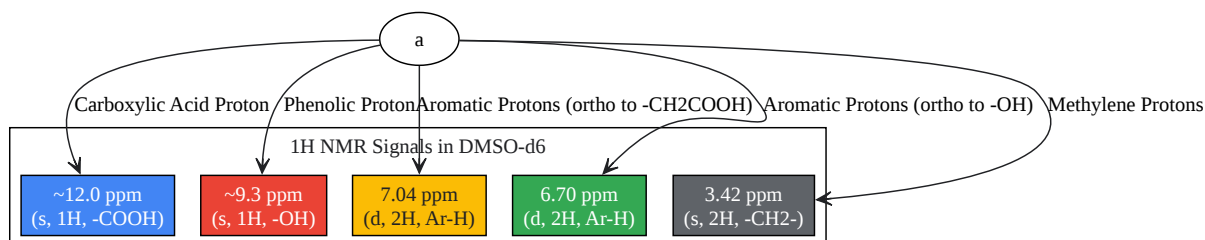
- **4-Hydroxyphenylacetic acid** (solid)
- Deuterated dimethyl sulfoxide (DMSO-d₆), NMR grade
- NMR tube (5 mm)
- Vortex mixer
- Pipettes
- Spatula
- Balance

Procedure:

- **Sample Weighing:** Accurately weigh approximately 5-25 mg of 4-**hydroxyphenylacetic acid**.
[1]
- **Dissolution:** Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.[1]
- **Homogenization:** Gently vortex the vial to ensure complete dissolution of the solid. The solution should be clear and free of any particulates.
- **Transfer to NMR Tube:** Using a pipette, carefully transfer the solution into a 5 mm NMR tube.
- **NMR Spectrometer Setup:**
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the DMSO-d6.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the appropriate acquisition parameters for a ^1H NMR experiment (e.g., number of scans, pulse width, acquisition time).
- **Data Acquisition:** Acquire the ^1H NMR spectrum.
- **Data Processing:**
 - Apply Fourier transformation to the free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual DMSO peak at 2.50 ppm.
 - Integrate the signals to determine the relative number of protons for each peak.
 - Analyze the multiplicities and coupling constants of the signals.

Signal Interpretation and Structural Correlation

The ^1H NMR spectrum of 4-**hydroxyphenylacetic acid** in DMSO- d_6 displays characteristic signals that can be unequivocally assigned to its molecular structure.



[Click to download full resolution via product page](#)

Caption: Correlation of ^1H NMR signals with the structure of 4-**hydroxyphenylacetic acid**.

The downfield signals at approximately 12.0 ppm and 9.3 ppm are attributed to the acidic protons of the carboxylic acid and the phenolic hydroxyl group, respectively.^[2] These signals are typically broad and appear as singlets due to chemical exchange.

The aromatic region of the spectrum shows two distinct doublets at 7.04 ppm and 6.70 ppm.^[2] This pattern is characteristic of a 1,4-disubstituted (para) benzene ring. The protons at positions 2 and 6, which are ortho to the electron-withdrawing acetic acid group, are deshielded and appear at the lower field (7.04 ppm). Conversely, the protons at positions 3 and 5, ortho to the electron-donating hydroxyl group, are more shielded and resonate at the higher field (6.70 ppm). The ortho-coupling between these adjacent aromatic protons results in a doublet splitting pattern for both signals, with a typical coupling constant of around 8.0 Hz.

The aliphatic region contains a singlet at 3.42 ppm, which corresponds to the two methylene protons of the acetic acid side chain.^[2] The integration of this peak corresponds to two protons. The singlet nature of this signal is due to the absence of any adjacent protons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Hydroxyphenylacetic acid | C₈H₈O₃ | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: 1H NMR Spectrum Analysis of 4-Hydroxyphenylacetic Acid in DMSO-d₆]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194381#1h-nmr-spectrum-analysis-of-4-hydroxyphenylacetic-acid-in-dms0-d6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com